Product packaging for Ciliatamide A(Cat. No.:)

Ciliatamide A

Cat. No.: B1262724
M. Wt: 441.6 g/mol
InChI Key: UNVIKJZRLTXMOH-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciliatamide A is a bioactive lipopeptide naturally isolated from the deep-sea sponge Aaptos ciliata . This compound has demonstrated significant antileishmanial activity against the Leishmania major parasite, making it a promising lead compound for infectious disease research . The current treatments for leishmaniasis, a group of vector-borne tropical diseases, are often hampered by drawbacks such as toxic effects and high cost, underscoring the research value of new chemical entities like this compound . The first total synthesis of this compound has been achieved, which led to a revision of its originally reported stereochemistry and confirmed its structure as the (R,R)-enantiomer . This successful synthesis has also facilitated the creation of extensive libraries of unnatural analogs, enabling further investigation into the structure-activity relationships (SAR) of this compound class . Researchers can utilize this compound in various biological assays to explore its mechanism of action and potential as a novel therapeutic agent against parasitic infections. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H39N3O3 B1262724 Ciliatamide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H39N3O3

Molecular Weight

441.6 g/mol

IUPAC Name

N-methyl-N-[(2R)-1-oxo-1-[[(3R)-2-oxoazepan-3-yl]amino]-3-phenylpropan-2-yl]dec-9-enamide

InChI

InChI=1S/C26H39N3O3/c1-3-4-5-6-7-8-12-18-24(30)29(2)23(20-21-15-10-9-11-16-21)26(32)28-22-17-13-14-19-27-25(22)31/h3,9-11,15-16,22-23H,1,4-8,12-14,17-20H2,2H3,(H,27,31)(H,28,32)/t22-,23-/m1/s1

InChI Key

UNVIKJZRLTXMOH-DHIUTWEWSA-N

Isomeric SMILES

CN([C@H](CC1=CC=CC=C1)C(=O)N[C@@H]2CCCCNC2=O)C(=O)CCCCCCCC=C

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)NC2CCCCNC2=O)C(=O)CCCCCCCC=C

Synonyms

ciliatamide A
ciliatamide D

Origin of Product

United States

Chemical Synthesis Strategies and Stereochemical Elucidation of Ciliatamide a

First Total Synthesis of Ciliatamides A-C

The inaugural total synthesis of Ciliatamide A, along with its congeners Ciliatamide B and C, was a crucial step in verifying its structure and enabling further biological evaluation. nih.govnih.gov This endeavor involved the development of efficient synthetic pathways and the application of established chemical reactions.

Application of Traditional Organic Synthesis Methodologies

The synthesis of this compound also relied on well-established principles of organic chemistry. nih.govrroij.com Traditional methods, such as amide bond formation, were integral to the construction of the lipopeptide backbone. For instance, carbodiimide (B86325) coupling agents were initially used. nih.gov However, to circumvent issues like racemization, alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of collidine were employed. nih.govacs.org Standard protecting group strategies, such as the use of the Boc (tert-butyloxycarbonyl) group for amines, and their subsequent removal under controlled acidic conditions, were also fundamental to the synthetic sequence. acs.org

Stereochemical Revision of this compound

A pivotal outcome of the total synthesis efforts was the reassessment and correction of the initially proposed stereochemistry of this compound.

Challenging of Initial Stereochemical Assignments (S,S)

The natural isolate of this compound was first reported to possess an (S,S) configuration. nih.govnih.gov However, upon completion of the first total synthesis of the molecule with this assumed stereochemistry, a significant discrepancy was observed. While the ¹H and ¹³C NMR spectra of the synthetic compound matched those of the natural product, the optical rotation values were of a similar magnitude but opposite in sign. nih.gov This finding cast serious doubt on the initial stereochemical assignment. It was also noted that the (R,R)-isomers were susceptible to racemization to the (S,S)-enantiomers under acidic conditions, which could have been a factor in the initial mischaracterization during Marfey's analysis of the natural product. nih.govacs.org

Solution-Phase Parallel Synthesis Approaches

The development of efficient and rapid synthetic routes is a cornerstone of medicinal chemistry, enabling the timely production of natural products and their analogs for biological evaluation. In the context of this compound, solution-phase parallel synthesis has emerged as a powerful strategy to overcome the limitations of traditional methods and to facilitate the generation of compound libraries for structure-activity relationship (SAR) studies. This approach allows for the simultaneous synthesis of multiple compounds in separate reaction vessels, significantly accelerating the discovery and optimization process.

Data sourced from research on the total synthesis of Ciliatamides. nih.gov

A key innovation in the optimized synthesis of this compound was the exclusive use of polymer-supported reagents and scavengers, which obviated the need for conventional normal or reverse-phase chromatography. nih.gov This "catch-and-release" strategy simplifies product isolation and purification, making it highly amenable to a parallel synthesis format.

In the optimized route, polymer-supported dicyclohexylcarbodiimide (B1669883) (PS-DCC) was utilized as the coupling agent for the formation of the first amide bond. nih.gov Following the coupling reaction, the excess reagents and byproducts are bound to the solid support and are easily removed by simple filtration. For the purification of the intermediate amine following the Boc-deprotection step, ion-exchange chromatography was employed. nih.gov This method is highly effective for purifying charged molecules and avoids the complexities of traditional column chromatography.

The use of these solid-phase reagents and purification techniques not only improved the efficiency and yield of the synthesis but also enabled the rapid generation of a 42-member library of unnatural ciliatamide analogs. nih.gov This demonstrates the power of polymer-supported reagents in facilitating high-throughput synthesis for the exploration of chemical diversity and the development of new therapeutic leads.

Table 2: Key Reagents and Techniques in Optimized Synthesis

Step Reagent/Technique Purpose
Amide Coupling PS-DCC, HOBt Formation of the amide bond

This table summarizes the key polymer-supported reagents and purification methods used in the optimized parallel synthesis of this compound. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. magritek.com For Ciliatamide A, NMR was central not only to elucidating its planar structure but also to resolving the ambiguity surrounding its stereochemistry. acs.orgnih.gov While enantiomers produce identical NMR spectra in an achiral environment, diastereomers exhibit distinct spectra. reddit.com Researchers leveraged this principle by synthesizing all four possible stereoisomers of this compound: (S,S), (S,R), (R,S), and (R,R). nih.gov

The initial structural report for this compound provided detailed ¹H and ¹³C NMR data. acs.org The ¹H NMR spectrum revealed key features such as two amide protons, a phenyl group, and a terminal vinyl group. acs.org However, the ultimate confirmation of the absolute configuration required a comparative analysis. nih.gov Upon synthesis of the four stereoisomers, their NMR spectra were recorded and compared against the data published for the natural isolate. nih.gov

The spectra for the diastereomeric pairs, (S,R)-Ciliatamide A and (R,S)-Ciliatamide A, did not match the spectral data of the natural product. nih.gov Crucially, the NMR spectrum of the synthesized (R,R)-enantiomer was in "complete accord" with the published spectral data for natural this compound. nih.gov This direct comparison was a cornerstone in the argument to reassign the stereochemistry. nih.gov

¹H NMR Data for this compound
Assignment Chemical Shift (δ) in CDCl₃
NH (amide)7.74, 7.66
Phenyl Group7.22 (2H), 7.21 (2H), 7.17
Vinyl Group5.79, 4.88 (2H)
Data sourced from initial isolation report. acs.org

Optical Rotation Data for Stereochemical Assignment and Validation

Optical activity, the ability of a chiral molecule to rotate the plane of plane-polarized light, is a physical property that directly reflects a molecule's stereochemistry. pressbooks.pub Enantiomers rotate light to an equal degree but in opposite directions, a property quantified by specific rotation ([\α]). pressbooks.pub This technique proved indispensable in validating the correct stereostructure of this compound. nih.gov

The original study reported a positive optical rotation for this compound, which was isolated as a yellowish oil. acs.org During the total synthesis efforts that produced all four stereoisomers, researchers measured the specific rotation of each compound. nih.gov The results provided clear and decisive evidence for the stereochemical revision. Only the synthesized (R,R)-Ciliatamide A exhibited an optical rotation that matched the sign and closely matched the magnitude of the value reported for the natural product. nih.gov The other stereoisomers, including the originally proposed (S,S) structure, had distinctly different optical rotation values. nih.gov This alignment of optical rotation data between the synthesized (R,R)-isomer and the natural compound provided compelling evidence to correct the absolute stereochemistry from (S,S) to (R,R). nih.govresearchgate.net

Comparison of Specific Rotation for this compound Stereoisomers
Stereoisomer Specific Rotation [α]D²⁰ (c, solvent)
Natural this compound (reported)Positive Value
(R,R)-Ciliatamide A (synthesized)+42 (c = 0.05, MeOH)
Other Stereoisomers (synthesized)Different values
Data from total synthesis and stereochemical revision studies. nih.gov

Chiral-Phase High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture. csfarmacie.cz When dealing with stereoisomers, chiral-phase HPLC is particularly powerful. rsc.orgphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation (resolution). phenomenex.com

In the context of this compound's structural confirmation, the synthesis of all four stereoisomers necessitated rigorous purification to ensure that the samples subjected to NMR and polarimetry were enantiomerically pure. nih.gov Chiral-phase HPLC is an ideal technique for both analytical assessment of enantiomeric purity and for the preparative separation of stereoisomers. csfarmacie.czphenomenex.com The process involves passing a solution of the stereoisomeric mixture through a column packed with a CSP. phenomenex.com The differential, transient diastereomeric complexes formed between the individual enantiomers and the CSP cause one to travel through the column more slowly than the other, resulting in separation. phenomenex.com

The ability to resolve and isolate each stereoisomer of this compound was a prerequisite for the definitive spectroscopic comparisons that followed. nih.gov By ensuring the purity of the (R,R), (S,S), (R,S), and (S,R) samples, researchers could confidently attribute the observed spectroscopic and polarimetric properties to a single, defined structure, thereby eliminating any ambiguity that might arise from a mixed or impure sample. nih.govlcms.cz Therefore, while specific chromatograms for this compound are not detailed in the primary literature, the application of chromatographic separation techniques, for which chiral HPLC is a standard, was an essential, albeit implicit, step in the synthesis and analysis workflow that led to the final structural correction. nih.govresearchgate.net

Illustrative Use of Chiral HPLC for this compound Analysis
Analytical Goal Chiral HPLC Application
Purity AssessmentInjection of a synthesized stereoisomer to confirm it appears as a single peak, indicating high enantiomeric purity.
Enantiomer ResolutionSeparation of a racemic (e.g., (R,R) and (S,S)) mixture into two distinct peaks with different retention times.
Diastereomer SeparationSeparation of a mixture of diastereomers (e.g., (R,R) and (R,S)) which can often be achieved on either chiral or achiral columns due to different physical properties.

Preclinical Biological Activity Profiling of Ciliatamide a

Antileishmanial Activity in Preclinical Models

Leishmaniasis, a disease caused by parasites of the Leishmania genus, presents a significant global health challenge. acs.org Current treatments, such as pentavalent antimonials, are often associated with toxic side effects, highlighting the need for novel therapeutic agents. acs.org

The initial assessment of Ciliatamide A's antileishmanial properties was conducted using in vitro assays. acs.org A fluorometric microplate assay utilizing Leishmania major promastigotes, the extracellular, motile form of the parasite, was employed to screen for activity. acs.org This method allows for the determination of a compound's ability to inhibit parasite growth. acs.orgdovepress.com The efficacy of potential antileishmanial compounds is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. dovepress.comnih.gov

In preclinical evaluations, this compound demonstrated noteworthy antileishmanial activity. acs.org When tested against L. major promastigotes, this compound exhibited 50% growth inhibition at a concentration of 10 µg/mL. acs.org It is worth noting that the crude organic extract of the Aaptos ciliata sponge, from which this compound was isolated, showed an even higher inhibition of 86% at the same concentration, suggesting the presence of other, potentially more potent, antileishmanial compounds within the sponge. acs.org

Compound Concentration Growth Inhibition (%) Pathogen Model
This compound10 µg/mL50Leishmania major promastigotes
Ciliatamide B10 µg/mL45.5Leishmania major promastigotes
Ciliatamide C10 µg/mLNot ActiveLeishmania major promastigotes
A. ciliata Organic Extract10 µg/mL86Leishmania major promastigotes

Cytotoxic Activities in Specific Non-Human Cell Lines

The evaluation of a compound's cytotoxicity against various cell lines is a critical step in preclinical drug discovery, providing insights into its potential as an anticancer agent and its general toxicity profile. scirp.orgmdpi.com

The cytotoxic potential of this compound was assessed against a panel of human cancer cell lines. acs.org The IC50 value, the concentration at which 50% of the cells are killed, is a standard measure of cytotoxicity. nih.gov For this compound, the IC50 value against HeLa cells, a human cervical cancer cell line, was determined to be 50 µg/mL. acs.org

Compared to its antileishmanial activity, the cytotoxicity of this compound against HeLa cells was considered marginal. nih.govacs.orgebi.ac.uk This suggests a degree of selectivity in its biological activity, a desirable characteristic for a potential therapeutic agent. nih.govacs.org In contrast, the related compound, Ciliatamide B, exhibited more potent cytotoxicity with an IC50 of 4.5 µg/mL against HeLa cells. acs.org Ciliatamide C showed a similar cytotoxic profile to this compound, with an IC50 of 50 µg/mL. acs.org

Compound IC50 against HeLa Cells (µg/mL)
This compound50
Ciliatamide B4.5
Ciliatamide C50

Assessment in Other Preclinical Efficacy Models (In Vitro and In Vivo, Non-Human)

While the primary reported activities of this compound are antileishmanial and cytotoxic, the broader preclinical assessment landscape includes a variety of in vitro and in vivo models to explore a compound's full therapeutic potential. vivotecnia.comnih.gov These can range from other microbial assays to more complex animal models of disease. frontiersin.orgnih.gov For instance, the zebrafish model is increasingly used in preclinical studies for its advantages in genetic manipulation and screening. nih.gov Further research is required to explore the activity of this compound in such diverse preclinical models to fully understand its biological activity profile.

Utilization of Animal Models for Preclinical Efficacy Studies

Currently, there is a notable absence of published in vivo studies utilizing animal models to evaluate the preclinical efficacy of this compound. While its in vitro activities against pathogens and cancer cells have been documented, these findings have not yet been translated into animal model testing to assess their therapeutic potential in a living organism.

Based on the observed in vitro bioactivities of this compound, several types of animal models would be appropriate for future preclinical efficacy studies. These models are crucial for understanding the compound's behavior, efficacy, and potential as a therapeutic agent before any consideration for human trials.

For Anti-leishmanial Activity:

Given the in vitro activity of this compound against Leishmania major, established animal models of cutaneous leishmaniasis would be the logical next step. thieme-connect.comvanderbilt.edunih.gov

Mouse Models: Inbred mouse strains are frequently used to study leishmaniasis. nih.govnih.govfrontiersin.org

BALB/c Mice: This strain is highly susceptible to L. major infection and typically develops progressive, non-healing lesions, making it a standard model for testing the efficacy of anti-leishmanial drug candidates. nih.govmdpi.com Researchers can monitor lesion size, parasite burden within the lesion and draining lymph nodes, and the host immune response (e.g., cytokine profiles like IFN-γ and IL-4) to determine the compound's effectiveness. nih.govfrontiersin.org

C57BL/6 Mice: In contrast, this strain is resistant to L. major and develops a self-healing lesion, which can be useful for studying immunomodulatory effects of a test compound that might enhance the natural healing process. nih.gov

Hamster Models: The Syrian golden hamster is considered an excellent model for visceral leishmaniasis and can also be used for cutaneous forms, as it often reproduces features of the human disease more closely than mice. nih.govfrontiersin.org

For Anticancer Activity:

The cytotoxic effects of this compound against the HeLa human cervical cancer cell line suggest that xenograft models would be a suitable platform for in vivo evaluation. frontiersin.orgnih.gov

Xenograft Mouse Models: These models involve transplanting human cancer cells into immunocompromised mice (e.g., nude or NOD/SCID mice). nih.govaltogenlabs.comantineo.fr

Subcutaneous Xenograft Model: HeLa cells would be injected subcutaneously into the flank of the mice. altogenlabs.com Researchers would then administer this compound and monitor for tumor growth inhibition, comparing the tumor volume in treated mice to a vehicle-control group. mdpi.comesmed.org This model is standard for assessing the general antitumor efficacy of a compound.

For Anti-inflammatory and Analgesic Activity:

The potential of this compound as a TRPA1 antagonist points towards its use in models of inflammatory pain. researchgate.netmdpi.comnih.gov TRPA1 is a key ion channel involved in pain and neurogenic inflammation. mdpi.com

Inflammatory Pain Models:

Formalin-Induced Paw Edema: This is a biphasic model where formalin injection into a mouse or rat paw induces an immediate neurogenic pain phase followed by a later inflammatory phase. mdpi.com A potential TRPA1 antagonist like this compound would be expected to reduce pain behaviors (licking, flinching) in one or both phases.

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where the injection of carrageenan induces swelling, which can be measured to assess the anti-inflammatory effect of a compound. mdpi.comnih.gov

Adjuvant-Induced Arthritis: For chronic inflammation, Freund's adjuvant can be used to induce arthritis in rats, a model which shares some pathological features with human rheumatoid arthritis. innovareacademics.in

The successful application of this compound in these well-established animal models would be a critical step in validating its therapeutic potential suggested by initial in vitro findings.

Application of In Vitro Cellular Systems to Mimic Pathological Conditions

In vitro cellular systems are indispensable tools for the initial screening and mechanistic evaluation of natural products like this compound. These systems provide a controlled environment to assess a compound's direct biological effects on specific cell types, mimicking aspects of pathological conditions before advancing to more complex and costly in vivo studies.

Anti-leishmanial Activity:

The primary in vitro system used to evaluate the anti-protozoal activity of this compound involves the direct culture of the parasite responsible for cutaneous leishmaniasis.

Leishmania major Promastigotes: The promastigote is the motile, flagellated form of the parasite found in the sandfly vector. In a key study, this compound was tested against L. major promastigotes using a fluorometric assay to determine growth inhibition. thieme-connect.com This provides a direct measure of the compound's ability to kill or inhibit the proliferation of the parasite. mdpi.comnih.govplos.org

Anticancer Activity:

To investigate its potential as an anticancer agent, this compound has been evaluated against a well-established human cancer cell line.

HeLa Cells: This is a human cervical adenocarcinoma cell line that is widely used in cancer research. nih.govnih.gov The cytotoxicity of this compound against HeLa cells was determined, providing a measure of its ability to kill cancer cells directly. frontiersin.orgnih.gov Such assays are fundamental for identifying compounds with potential for cancer chemotherapy. mdpi.com

Anti-inflammatory Activity:

While direct anti-inflammatory assays for this compound are not yet published, its potential as a TRPA1 antagonist suggests that specific cellular systems for inflammation would be highly relevant.

Macrophage Cell Lines (e.g., RAW 264.7): Murine macrophage-like RAW 264.7 cells are a standard model for studying inflammation in vitro. atcc.orgnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). nih.govplos.org A compound with anti-inflammatory properties would be expected to inhibit the production of these mediators.

Enzyme Inhibition Assays: Inflammation is often driven by enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). In vitro assays can measure a compound's ability to directly inhibit these enzymes. nih.govmdpi.com Another common method is the protein denaturation assay, as protein denaturation is a hallmark of inflammation. nih.govmedwinpublishers.comfrontiersin.org

Interactive Data Tables

Below are interactive tables summarizing the reported preclinical in vitro activity of this compound.

In Vitro Anti-leishmanial Activity of this compound
CompoundTarget OrganismConcentrationResultSource
This compoundLeishmania major promastigotes10 µg/mL50% growth inhibition thieme-connect.comfrontiersin.orgnih.gov
In Vitro Cytotoxic Activity of this compound
CompoundCell LineParameterResultSource
This compoundHeLa (Human cervical adenocarcinoma)IC5050 µg/mL frontiersin.orgnih.gov

Rationale for Comprehensive SAR Studies in Natural Product Research

Natural products have historically been a cornerstone of drug discovery, with a significant percentage of approved medications originating from or inspired by these complex molecules. slideshare.net Compounds isolated from natural sources are evolutionarily fine-tuned to interact with specific biological targets, offering novel chemical scaffolds for therapeutic development. mdpi.com However, natural products are not always ideal for medicinal use as they may exhibit suboptimal potency, poor pharmacokinetic properties, or undesirable toxicity. acs.org Therefore, systematic investigations into their structure-activity relationships (SAR) are crucial. slideshare.netnih.gov

SAR studies involve the methodical synthesis and evaluation of analogs to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgoncodesign-services.com By making targeted modifications to a "lead" compound, researchers can identify the pharmacophore—the essential molecular features responsible for its biological effects. slideshare.net This process aims to optimize the desired therapeutic activity while minimizing or eliminating adverse effects. slideshare.netoncodesign-services.com The insights gained from SAR studies are fundamental for guiding the rational design of new, more effective drug candidates with improved potency, selectivity, and metabolic stability. acs.orgoncodesign-services.com In the context of this compound, a marine lipopeptide with notable antileishmanial activity, SAR studies are essential to explore its therapeutic potential, simplify its complex structure, and develop analogs with superior drug-like properties. nih.govacs.org

Design and Synthesis of this compound Analog Libraries for SAR Elucidation

The discovery of significant antileishmanial activity in Ciliatamides A and B prompted efforts toward their total synthesis and further biological evaluation. nih.govacs.org A key objective of these synthetic efforts was to enable extensive SAR studies by generating a diverse collection of related molecules.

Researchers successfully developed an expedited synthetic route that facilitated the creation of a large library of unnatural this compound analogs. nih.govnih.gov This was achieved using a solution-phase parallel synthesis approach, which allowed for the efficient production of numerous distinct compounds. nih.gov The initial effort resulted in a 42-member library, which, when combined with various stereoisomers, exceeded 50 unnatural analogs prepared for biological screening. nih.govacs.org

The library was constructed around three core scaffolds: the natural (R)-3-aminoazepan-2-one (the caprolactam ring found in this compound), the (S)-3-aminopiperid-2-one (from Ciliatamide C), and an unnatural (R,S) congener of the piperidone scaffold. nih.gov These scaffolds were then combined with a collection of 14 different acid chlorides, systematically varying the lipophilic tail of the molecule. nih.gov This combinatorial approach allowed for a broad exploration of the chemical space around the parent natural product. nih.govnih.gov

The design of the this compound analog library was a strategic effort to probe the importance of its three main structural components: the N-terminal fatty acid, the central N-methyl-L-phenylalanine residue, and the C-terminal caprolactam ring. nih.gov

The key modifications explored in the synthesized library included:

Variation of the Lipid Tail: The original (E)-dec-2-enoic acid of this compound was replaced with 13 other acyl chlorides, featuring variations in chain length, branching, and aromaticity. This was intended to probe how lipophilicity and the shape of the fatty acid chain affect antileishmanial activity. nih.gov

Modification of the Lactam Ring: The library included analogs built on both the seven-membered azepan-2-one (B1668282) ring of this compound and the six-membered piperid-2-one ring from Ciliatamide C. This allows for a direct comparison of ring size on biological function. nih.gov

Stereochemical Variation: The total synthesis led to a crucial revision of the stereochemistry of the natural products from the initially reported (S,S) configuration to (R,R). nih.govacs.orgnih.gov The synthesis of all possible stereoisomers—(R,R), (S,S), (R,S), and (S,R)—was undertaken to determine the optimal stereochemical configuration for biological activity. nih.gov

The primary preclinical biological activity under investigation for these analogs was their antileishmanial effect, as this was the most significant activity reported for the parent compounds this compound and B. nih.govfrontiersin.org The library was prepared with the explicit goal of evaluating all analogs in a validated antileishmanial assay to develop a comprehensive SAR profile. nih.gov

Table 1: Design of the Unnatural Ciliatamide Analog Library
Scaffold ComponentStructural VariationRationale for Modification
Lactam Ring(R)-3-aminoazepan-2-one (7-membered)Natural scaffold of this compound. nih.gov
(S)-3-aminopiperid-2-one (6-membered)Scaffold from Ciliatamide C to assess impact of ring size. nih.gov
(R,S)-congener of piperidoneUnnatural scaffold to explore stereochemistry. nih.gov
Amino AcidN-methyl-L-PheCore amino acid residue in the natural product. nih.gov
Acyl Chain (Lipid Tail)14 different acid chloridesTo evaluate the effect of lipophilicity, chain length, and structure on activity. nih.gov
Stereochemistry(R,R), (S,S), (R,S), (S,R) isomersTo determine the optimal stereochemical configuration for biological activity following stereochemical revision of the natural product. nih.gov

Methodological Approaches for SAR Elucidation

The elucidation of structure-activity relationships relies on systematically correlating changes in molecular structure with observed biological outcomes. mdpi.comacs.org This process is fundamental to transforming a bioactive natural product into a viable drug candidate. oncodesign-services.com

The primary methodological approach for the this compound analog library involves the direct correlation of specific structural modifications with their performance in preclinical biological assays. nih.gov The initial report on the isolation of Ciliatamides A and B showed they inhibited the growth of Leishmania parasites by 50% and 45.5%, respectively, at a concentration of 10 μg/mL. frontiersin.org

The SAR study was designed to answer key questions by comparing the activity of specific analogs:

Ring Size: By comparing the antileishmanial activity of an analog containing the seven-membered azepan-2-one ring with its direct counterpart containing the six-membered piperid-2-one ring, the influence of the lactam ring size can be determined. nih.gov

Lipid Chain: The relative potencies of the 14 analogs differing only in their N-terminal acyl group will reveal the optimal length, shape, and degree of unsaturation for the lipid tail. nih.gov

Stereochemistry: Comparing the activity of the four stereoisomers ((R,R), (S,S), (R,S), (S,R)) of this compound will clarify the importance of the absolute configuration at both chiral centers for interacting with its biological target. nih.gov

This systematic process of synthesis and biological testing allows researchers to map out which parts of the molecule are critical for its function and which can be altered to enhance its properties. oncodesign-services.comslideshare.net

Quantitative Structure-Activity Relationship (QSAR) models represent a powerful computational extension of traditional SAR studies. nih.gov QSAR attempts to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.org These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) as predictor variables to model the observed biological response. wikipedia.orgnite.go.jp

For the this compound analog library, a QSAR model could potentially be developed once the antileishmanial activity data for all analogs are available. The process would involve:

Data Collection: Assembling the biological activity data (e.g., IC₅₀ values) for the entire library of over 50 this compound analogs. nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog. For example, descriptors could quantify the hydrophobicity of the acyl chain (e.g., LogP) or the steric bulk of different substituents. nih.gov

Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation that links the most relevant descriptors to the observed antileishmanial activity. wikipedia.orgmdpi.com

Validation: Rigorously testing the model's predictive power using internal cross-validation techniques and external test sets of compounds not used in the model's creation. mdpi.comnih.gov

If a robust QSAR model is successfully developed, it could be used to predict the activity of new, yet-to-be-synthesized this compound analogs. This predictive capability would accelerate the discovery of more potent compounds by prioritizing the synthesis of candidates with the highest predicted activity, thereby saving significant time and resources in the lead optimization process. oncodesign-services.comnih.gov

Mechanistic Insights and Biological Target Identification of Ciliatamide a

Exploration of Cellular Mechanisms of Action

The initial stages of understanding a compound's mechanism of action often involve observing its effects at a cellular level. These phenotypic observations can provide valuable clues about the underlying molecular events. The cellular processes affected by a compound can range from proliferation and differentiation to migration and apoptosis. frontiersin.org

Bioactive molecules rarely act in isolation; they typically influence complex and interconnected cellular signaling pathways. researchgate.net The effect of a compound on a cell is the result of the modulation of one or more of these pathways. ehu.eus Identifying which pathways are perturbed by Ciliatamide A is a key step in unraveling its mechanism.

Several key signaling pathways are often implicated in the effects of natural products, including:

MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival. mdpi.com

PI3K/AKT Pathway: A central regulator of cell growth, metabolism, and survival. mdpi.com

Jak/STAT Pathway: Involved in cellular responses to cytokines and growth factors, playing a role in immunity and inflammation. mdpi.com

Research into the effects of this compound would likely investigate its ability to modulate these and other critical pathways. Techniques such as western blotting, reporter gene assays, and transcriptomic analysis can be employed to determine if this compound treatment leads to changes in the phosphorylation status of key pathway proteins or alters the expression of downstream target genes.

The effects of a small molecule on cellular pathways are ultimately mediated by its direct physical interaction with one or more biomolecules. nih.gov These interactions can be non-covalent, involving forces such as hydrogen bonding and van der Waals interactions, or covalent, resulting in a more permanent modification of the target. nih.gov The specific biomolecules that this compound might interact with could include proteins (such as enzymes or receptors) or nucleic acids. nih.govnih.gov

Based on the structure of this compound and the known mechanisms of other natural products, several classes of biomolecules could be hypothesized as potential interaction partners. For instance, the presence of specific functional groups might suggest an affinity for the active site of a particular enzyme family.

Strategies for Identifying Discrete Molecular Targets

While cellular studies provide a broad overview of a compound's effects, identifying the specific molecular target(s) is essential for a complete understanding of its mechanism of action and for optimizing its therapeutic potential. nih.govfiveable.me Several powerful strategies have been developed for this purpose. fiveable.me

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds against a specific biological target. bmglabtech.com Conversely, HTS can also be used in a target identification context. In this approach, a library of potential molecular targets (e.g., purified proteins or cell lysates) is screened for interaction with the bioactive compound of interest, in this case, this compound. wikipedia.orglabmanager.com

Table 1: Overview of High-Throughput Screening for Target Identification

HTS Approach Description Advantages Considerations
Biochemical Assays Screening this compound against a panel of purified enzymes or receptors to measure direct inhibition or activation. Provides direct evidence of interaction and can determine potency. Requires purified, active proteins; may miss targets that require a cellular context.
Cell-Based Assays Using engineered cell lines with reporter systems to screen for modulation of specific pathways or protein functions. More physiologically relevant as it occurs within a cellular environment. Indirect measure of target engagement; can be affected by off-target effects.

| Phenotypic Screening | Screening this compound across a diverse panel of cell lines and measuring a range of phenotypic endpoints (e.g., viability, morphology). | Unbiased approach that does not require prior knowledge of the target. | Target deconvolution can be challenging. |

Modern HTS platforms leverage robotics, microfluidics, and sensitive detection methods to automate the screening process, making it possible to test a large number of potential targets in a short amount of time. wikipedia.orgjapsonline.com

Chemoproteomics has emerged as a powerful set of techniques for identifying the protein targets of small molecules in a complex biological sample, such as a cell lysate or even in living cells. biorxiv.orgnih.gov These methods often utilize a modified version of the bioactive compound as a "bait" to capture its interacting proteins. nih.gov

One common chemoproteomic strategy is Affinity-Based Protein Profiling (AfBPP) . In this approach, a chemical probe is synthesized by attaching a tag (e.g., biotin (B1667282) or a clickable alkyne) to the this compound molecule. This probe is then incubated with a proteome, and the proteins that bind to the probe are "pulled down" using the tag and subsequently identified by mass spectrometry. digitellinc.com

Another powerful technique is Activity-Based Protein Profiling (ABPP) , which is particularly useful for identifying enzyme targets. digitellinc.com ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families. By competing the binding of an ABPP probe with this compound, it is possible to identify the enzymes that are inhibited by the natural product.

Table 2: Key Chemoproteomic Techniques for Target Identification

Technique Principle Application for this compound
Affinity-Based Protein Profiling (AfBPP) Uses a tagged version of this compound to capture binding partners from a proteome. digitellinc.com Identification of proteins that directly and specifically bind to this compound.
Activity-Based Protein Profiling (ABPP) Employs reactive probes to label the active sites of enzyme families; competition with this compound reveals targets. digitellinc.com Identification of enzyme targets of this compound and assessment of its selectivity across enzyme families.
Cellular Thermal Shift Assay (CETSA®) Measures the change in the thermal stability of proteins upon ligand binding. digitellinc.com A label-free method to confirm direct target engagement of this compound in a cellular context.

| Limited Proteolysis (LiP) | Analyzes changes in protein digestion patterns by proteases in the presence of a binding ligand. digitellinc.com | Can identify the direct binding site of this compound on its target protein. |

The combination of these advanced screening and proteomic technologies provides a robust toolkit for the comprehensive elucidation of the mechanism of action of this compound, from its effects on cellular systems to the identification of its precise molecular targets. digitellinc.com

Biosynthetic Hypotheses and Pathway Elucidation for Ciliatamide a

Proposed Biosynthetic Origins (e.g., derived from specific amino acids or fatty acid moieties)

Ciliatamide A is a lipopeptide, a class of molecules characterized by a lipid component linked to a short peptide chain. nih.gov The structure of this compound consists of a cyclic peptide core attached to a fatty acid tail. Based on its chemical structure, the biosynthetic precursors of this compound are hypothesized to be derived from both amino acid and fatty acid metabolism.

The peptide portion of this compound is composed of two amino acid residues: a cyclic form of lysine (B10760008) (3-aminoazepan-2-one) and N-methylphenylalanine. nih.gov It is proposed that these amino acids are the fundamental building blocks, incorporated into the final structure through a sophisticated enzymatic assembly line. The presence of a non-proteinogenic amino acid, N-methylphenylalanine, and the cyclic nature of the lysine derivative are hallmarks of non-ribosomal peptide synthesis.

The lipid component of this compound is a decenoic acid tail. nih.gov This fatty acid moiety is likely assembled through the fatty acid biosynthesis pathway and subsequently attached to the peptide core. The integration of fatty acids with peptides is a common strategy in microbial secondary metabolism to create molecules with diverse biological activities.

The biosynthesis of lipopeptides in marine sponges is often attributed to the symbiotic microorganisms residing within the sponge tissue. frontiersin.org It is highly probable that the true producer of this compound is a bacterium or fungus living in symbiosis with Aaptos ciliata. These microbial symbionts are known to possess the complex enzymatic machinery required for the synthesis of such intricate natural products. frontiersin.orgresearchgate.net Specifically, the assembly of this compound is likely mediated by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. researchgate.netoup.com NRPSs are large, modular enzymes that activate and link amino acids in a specific sequence, often incorporating non-standard amino acids and modifying the final peptide product. oup.comresearchgate.net

Methodological Approaches for Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway of a natural product like this compound requires a multidisciplinary approach, combining genetics, enzymology, and advanced analytical techniques. The following subsections detail the key methodologies that could be applied to unravel the synthesis of this compound.

A powerful strategy to begin the elucidation of the this compound pathway is to study the genetics and enzymes involved in the biosynthesis of structurally similar natural products. Since this compound is a lipopeptide, it is logical to investigate known lipopeptide biosynthetic gene clusters from other marine microorganisms. nih.govmdpi.com

Genetic Analysis: The first step would involve attempting to isolate and culture the symbiotic microorganism responsible for this compound production from the host sponge, Aaptos ciliata. Once isolated, its genome can be sequenced. Bioinformatic tools can then be used to search for genes encoding Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS), which are often involved in lipopeptide biosynthesis. researchgate.net The identification of a candidate gene cluster would provide a roadmap for the subsequent enzymatic studies. The analysis of the NRPS modules within the gene cluster could allow for the prediction of the amino acids incorporated, which can be compared with the known structure of this compound. nih.gov

Enzymatic Studies: After identifying the putative biosynthetic gene cluster, the individual genes can be cloned and expressed in a heterologous host, such as Escherichia coli or Streptomyces. nih.gov This allows for the production and purification of the individual enzymes of the pathway. In vitro assays can then be performed to determine the function of each enzyme. For instance, adenylation (A) domains of the NRPS can be tested for their substrate specificity to confirm which amino acids they activate. researchgate.netnih.gov Condensation (C) domains can be studied to understand how the peptide bonds are formed. oup.com The function of tailoring enzymes, such as methyltransferases responsible for the N-methylation of phenylalanine, can also be characterized.

Stable isotope labeling is a cornerstone technique for tracing the metabolic fate of precursor molecules into a final natural product. beilstein-journals.orgnih.govd-nb.info This method provides direct evidence for the biosynthetic origins of the different structural components of this compound.

Precursor Feeding Experiments: The producing microorganism, once cultured, would be fed with potential precursors that are labeled with stable isotopes, such as ¹³C or ¹⁵N. For this compound, labeled versions of lysine, phenylalanine, and acetate (B1210297) (as a precursor for the fatty acid tail) would be prime candidates. beilstein-journals.org

Advanced Spectrometric Analysis: After a period of incubation, the this compound produced by the microorganism is isolated and analyzed using advanced spectrometric techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to detect the incorporation of the stable isotopes into this compound by observing the predictable increase in its molecular weight. pnas.orgresearchgate.net Tandem MS (MS/MS) can be employed to fragment the labeled this compound, which can help to pinpoint the location of the isotopes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: When precursors labeled with ¹³C are used, ¹³C-NMR spectroscopy of the resulting this compound can reveal the precise positions of the incorporated isotopes. d-nb.info This provides unambiguous evidence of which atoms in the precursor are incorporated into which atoms of the final product.

By analyzing the patterns of isotope incorporation, researchers can confirm the identity of the primary building blocks and gain insights into the biosynthetic transformations they undergo.

Chemoenzymatic synthesis, which combines chemical synthesis with enzymatic transformations, is a powerful tool for validating proposed biosynthetic pathways and further elucidating enzymatic mechanisms. researchgate.netbiorxiv.orgengineering.org.cn

Synthesis of Proposed Intermediates: Chemical synthesis can be used to prepare hypothesized intermediates of the this compound biosynthetic pathway. These synthetic intermediates can then be used as substrates in in vitro assays with the purified enzymes from the biosynthetic gene cluster. If an enzyme successfully converts the synthetic intermediate to the next product in the proposed pathway, it provides strong evidence for the validity of that step.

Validation of Enzyme Function: For example, a chemically synthesized linear peptide corresponding to the N-methylphenylalanyl-lysine precursor could be incubated with the putative cyclization domain of the NRPS to see if it catalyzes the formation of the cyclic lactam structure found in this compound. rsc.org This approach can be used to systematically test and confirm the function of each enzyme in the pathway.

Generation of Analogs: Chemoenzymatic approaches can also be used to generate novel analogs of this compound by feeding the biosynthetic machinery with synthetic, non-natural precursors. rsc.org This can lead to the production of new compounds with potentially improved or novel biological activities.

Development and Exploration of Ciliatamide a Synthetic Analogs and Derivatives

Synthesis of Expanded Analog Libraries (e.g., >50 unnatural analogs)

A significant breakthrough in the study of Ciliatamide A was the successful total synthesis of the natural product, which also led to a crucial revision of its stereochemistry. nih.govacs.org This synthetic route was intentionally designed to be efficient and adaptable, paving the way for the generation of a substantial library of "unnatural" analogs. nih.gov Researchers successfully prepared a library exceeding 50 unnatural analogs of this compound. nih.govacs.org

The creation of this diverse collection of molecules was achieved through a solution-phase parallel synthesis approach. nih.gov This method allowed for the systematic variation of different components of the this compound structure. The library was constructed using three distinct scaffolds and a diverse set of 14 different acid chlorides, resulting in a 42-member library which, when combined with various stereoisomers, surpassed 50 analogs. nih.govacs.org The scaffolds included the natural (R,R) configuration, the unnatural (R,S) congener, and other stereochemical variations. nih.gov The use of polymer-supported reagents and scavengers facilitated the purification process, enabling the production of sufficient quantities of each analog for subsequent biological evaluation. researchgate.net

Rationale for Analog Design and Modification (e.g., enhancing potency, selectivity, or stability in preclinical models)

The primary motivation for designing and synthesizing this extensive library of this compound analogs was to establish a comprehensive structure-activity relationship (SAR). nih.govacs.org The initial discovery of this compound and its congener, Ciliatamide B, revealed their significant antileishmanial activity. nih.gov Leishmaniasis is a parasitic disease with limited treatment options, many of which suffer from issues like toxicity and complex administration routes. acs.org Ciliatamides A and B presented as promising, chemically simpler starting points for the development of new antileishmanial agents. nih.gov

By systematically modifying different parts of the this compound molecule, researchers aimed to understand which structural features are crucial for its biological activity. The analog library was designed to explore the impact of:

Stereochemistry: The synthesis of all possible stereoisomers ((S,S), (S,R), (R,S), and (R,R)) was critical, especially after the initial stereochemical assignment of the natural product was revised. nih.gov This allows for a detailed understanding of how the three-dimensional arrangement of atoms affects the molecule's interaction with its biological target.

Lipid Chain: The fatty acid portion of the lipopeptide was varied using a collection of different acid chlorides. nih.gov This exploration helps to determine the optimal length, saturation, and branching of the lipid tail for potency and selectivity.

Amino Acid Residues: While the core research focused on the scaffolds and lipid tails, the broader strategy of analog synthesis opens the door to modifying the amino acid components to fine-tune the molecule's properties.

The overarching goal of these modifications is to develop analogs with enhanced potency against Leishmania parasites, improved selectivity to minimize off-target effects and potential toxicity, and better stability in preclinical models, which is a crucial step towards developing a viable drug candidate. nih.govacs.org

Evaluation of Analog Activities in Preclinical Assays for Comparative Analysis

With a diverse library of over 50 unnatural this compound analogs in hand, the next critical step was to evaluate their biological activity in preclinical assays. nih.govacs.org The primary focus of this evaluation was to assess their antileishmanial properties and to compare the activity of the analogs to that of the natural products, this compound and B. nih.gov

The researchers indicated that they were in the process of developing a specific antileishmanial assay to screen the entire library. nih.govacs.org The data generated from these assays would be instrumental in constructing a detailed SAR profile. nih.govacs.org This comparative analysis would identify which structural modifications lead to increased, diminished, or unchanged activity, thereby guiding future design efforts.

While the initial publications laid the groundwork for this evaluation, they noted that the assay development and the full biological evaluation of the natural products and the extensive library of unnatural ciliatamides were in progress and would be reported subsequently. nih.govacs.org The ultimate aim is to not only identify more potent antileishmanial compounds but also to identify the discrete molecular targets of the Ciliatamides, which would provide a deeper mechanistic understanding of their action. nih.govacs.org

Table of Synthesized Ciliatamide Analog Scaffolds and Variations

Scaffold/VariationDescriptionNumber of AnalogsReference
Scaffold 18 (R,R) stereochemistry14 nih.gov
Scaffold 19 (S,S) stereochemistry14 nih.gov
Scaffold (R,S) congener of 19 Unnatural (R,S) stereochemistry14 nih.gov
Unnatural Stereoisomers Various stereochemical combinations>8 nih.govacs.org
Total Library Size Combination of scaffolds and acid chlorides>50 nih.govacs.org

Future Research Trajectories and Preclinical Translational Outlook for Ciliatamide a

Further Validation of Stereochemical Reassignment Through Comprehensive Biological Activity Assays

The initial total synthesis of Ciliatamide A led to a pivotal revision of its stereochemistry from the originally reported (S,S) configuration to the (R,R) enantiomer. nih.gov This reassignment was based on spectral and optical rotation data. nih.gov However, a crucial next step is to corroborate this structural finding through comprehensive biological assays. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. mdpi.com The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant variations in efficacy, potency, and even the nature of the biological response. mdpi.com

Future research must involve the parallel biological evaluation of all possible stereoisomers of this compound. This would include the synthesized (R,R)-Ciliatamide A, the originally proposed (S,S) isomer, and the (R,S) and (S,R) diastereomers. nih.gov The primary assay for this validation will be a robust and validated antileishmanial assay, which was noted to be in development. nih.gov Comparing the bioactivity of each stereoisomer against Leishmania parasites would provide definitive biological proof for the stereochemical assignment. nih.govnih.gov It is hypothesized that the (R,R) isomer will show the most significant biological activity, aligning the synthetic structure with the active natural product.

Table 1: Proposed Stereoisomers for Biological Validation

CompoundStereochemical ConfigurationProposed ActivityPurpose
This compound(R,R)HighConfirm activity of reassigned natural product
epi-Ciliatamide A(S,S)Low/InactiveCompare with originally proposed structure
Diastereomer 1(R,S)Low/InactiveEstablish stereochemical importance
Diastereomer 2(S,R)Low/InactiveEstablish stereochemical importance

Exhaustive Evaluation of Unnatural Analog Libraries for Detailed SAR Development

The successful and expedited total synthesis of this compound enabled the creation of a substantial library of over 50 unnatural analogs. nih.gov This library was constructed by varying the three main components of the Ciliatamide scaffold: the lactam ring, the N-methyl amino acid, and the lipid side chain. nih.gov This collection of molecules is a valuable resource for developing a detailed Structure-Activity Relationship (SAR). SAR studies are fundamental to medicinal chemistry, providing insights into which chemical moieties are essential for biological activity and which can be modified to enhance properties like potency, selectivity, and metabolic stability. nih.govnih.gov

The future evaluation of this analog library against Leishmania parasites is a critical research trajectory. nih.gov This screening will identify the key structural features required for antileishmanial activity. For instance, it will clarify the importance of the decenoic acid tail in this compound compared to the octanoyl chloride in Ciliatamide B, and how modifications to the N-methyl-phenylalanine or the 3-aminoazepan-2-one components impact efficacy. The data generated will guide the rational design of second-generation analogs with potentially improved therapeutic profiles. nih.gov

Advanced Identification of Discrete Molecular Targets for a Complete Mechanistic Understanding

While this compound demonstrates potent antileishmanial activity, its precise molecular target(s) and mechanism of action remain unknown. nih.gov Identifying the specific biomolecules with which a compound interacts is a critical step in drug development, providing a rationale for its biological effects and potential side effects. nih.govfrontiersin.org Modern chemical biology offers a suite of powerful techniques for target deconvolution.

Future efforts should focus on employing these advanced methods to identify the binding partners of this compound within the Leishmania parasite. Key strategies could include:

Affinity Chromatography: This classic approach involves immobilizing a this compound analog onto a solid support to "fish" for its binding partners in parasite lysates. creative-biolabs.com The captured proteins can then be identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to covalently label the active sites of specific enzyme families, allowing for the identification of targets in their native cellular environment. bohrium.com

Label-Free Methods: Techniques such as the cellular thermal shift assay (CETSA) can identify target engagement by observing changes in protein thermal stability upon ligand binding, avoiding the need to chemically modify the natural product. researchgate.net

A complete mechanistic understanding will not only validate this compound as a potential drug lead but also uncover novel biology and potential drug targets within the Leishmania parasite. nih.gov

Exploration of Additional Preclinical Disease Models (excluding human) to Broaden Therapeutic Potential

The current biological characterization of this compound is focused on its antileishmanial activity. nih.gov However, marine natural products are known for their broad spectrum of biological activities. Therefore, a significant future research avenue is the exploration of this compound and its analog library in a wider range of preclinical disease models. Given the structural characteristics of lipopeptides, potential areas of investigation could include other infectious diseases, oncology, and inflammatory conditions.

Screening this compound in various non-human preclinical models, such as murine models for other parasitic infections, cancer xenograft models, or inflammatory disease models, could reveal new therapeutic applications. nih.govnih.gov The use of non-human primates could also be a crucial step in preclinical evaluation for promising indications, bridging the gap between rodent models and human physiology. researchgate.netmdpi.com This expansion of biological testing is essential to fully exploit the therapeutic potential of the Ciliatamide scaffold.

Methodological Advancements in Total Synthesis and Analytical Characterization

The initial total synthesis of this compound was efficient, employing a solution-phase parallel synthesis approach that facilitated the creation of an analog library. nih.gov Future research should continue to refine and advance the synthetic methodology. This could involve developing more convergent or scalable routes to allow for the production of larger quantities of lead compounds for advanced preclinical testing. Furthermore, exploring solid-phase synthesis strategies could further streamline the generation of new analog libraries.

In parallel, advancements in analytical techniques are crucial for the detailed characterization of this compound and its analogs. Modern analytical methods are indispensable for confirming the structure and stereochemistry of complex natural products. researchgate.netbrown.edu Advanced hyphenated techniques like LC-NMR-MS can provide comprehensive structural information from minute amounts of material. nih.gov Furthermore, novel NMR methods utilizing liquid crystalline phases can offer unambiguous determination of relative and absolute stereochemistry, which is critical for a molecule with multiple chiral centers like this compound. acs.orgacs.org

Leveraging this compound as a Chemical Probe for Fundamental Biological Research

Beyond its direct therapeutic potential, the unique structure and potent bioactivity of this compound make it an excellent candidate for development into a chemical probe. acs.orgnih.gov Chemical probes are small molecules used to study biological systems and dissect complex biochemical pathways. acs.orgnih.gov Once a specific molecular target is identified (as outlined in section 9.3), this compound can be used to selectively modulate the function of that target in cells or organisms.

To be an effective chemical probe, a molecule should ideally be potent, selective, and have a known mechanism of action. The development of this compound-based probes, potentially by incorporating reporter tags like fluorophores or biotin (B1667282), would enable a wide range of biological investigations. nih.govresearchgate.net These tools could be used to visualize the localization of its target within cells, identify protein-protein interaction networks, and provide a deeper understanding of the biological processes it modulates. nih.gov This trajectory would position this compound not just as a potential drug, but as a valuable tool for fundamental biological discovery.

Q & A

Basic Research Questions

Q. What experimental strategies are critical for validating the structural identity of Ciliatamide A, particularly its stereochemistry?

  • Methodological Answer : Structural validation requires a combination of NMR spectroscopy, optical rotation analysis, and comparison with synthetic stereoisomers. For novel compounds, full characterization (e.g., 2D NMR, HRMS) is essential to confirm purity and stereochemistry . For known compounds, cross-referencing with literature data (e.g., 1^1H/13^13C NMR chemical shifts, optical rotation sign/magnitude) is critical. Discrepancies in optical rotation data (e.g., synthetic vs. natural this compound) may necessitate stereochemical revision, as demonstrated in the total synthesis of Ciliatamides A–C .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Detailed experimental protocols must include reaction conditions (solvent, temperature, catalysts), purification methods, and characterization data. For example, the synthesis of this compound via HATU-mediated coupling avoids racemization observed in alternative methods . Protocols should align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), which mandate explicit descriptions of novel methods and validation via spectral data .

Q. What are the primary challenges in isolating this compound from natural sources, and how are they addressed?

  • Methodological Answer : Challenges include low natural abundance, structural complexity, and sensitivity to isolation conditions. Column chromatography (normal/reverse-phase) and HPLC are standard for purification. Nakao et al. isolated this compound from Aaptos ciliata sponges, but synthetic routes now provide higher yields and enable stereochemical control .

Advanced Research Questions

Q. How do contradictions in reported optical rotation data for this compound inform stereochemical reassignment?

  • Methodological Answer : Discrepancies between synthetic and natural product optical rotations (e.g., [α]D20=35[α]_D^{20} = -35 vs. +40 for this compound) prompted systematic synthesis of all four stereoisomers. By comparing NMR and optical data, researchers revised the stereochemistry from (S,S) to (R,R), highlighting the necessity of synthesizing enantiomers for unambiguous assignment .

Q. What strategies enable efficient generation of Ciliatamide analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Parallel synthesis and modular coupling (e.g., using decenoic acid and piperidin-2-one derivatives) allow rapid generation of >50 analogs. For example, replacing Boc-protected amino acids with enantiopure D/L-N-MePhe derivatives diversifies the library . Screening these analogs against Leishmania species can identify leads with improved efficacy and reduced toxicity .

Q. How can researchers resolve conflicting NMR data in the characterization of Ciliatamide derivatives?

  • Methodological Answer : Contradictions arise from diastereomer overlap or solvent effects. Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC, HMBC) to resolve signals. For example, distinguishing (R,R)- and (S,S)-Ciliatamide C required optimized coupling conditions (e.g., TFA deprotection at 0°C) to prevent racemization .

Q. What methodologies validate the biological activity of this compound in anti-leishmanial assays?

  • Methodological Answer : Standardized assays include in vitro inhibition of Leishmania promastigotes/amastigotes and cytotoxicity profiling (e.g., mammalian cell lines). Nakao et al. reported IC50_{50} values, but synthetic analogs require dose-response curves and comparison with reference drugs (e.g., amphotericin B) . Assays must adhere to ethical guidelines for reproducibility .

Data Analysis and Interpretation

Q. How should researchers address variability in biological assay results for this compound analogs?

  • Methodological Answer : Use statistical tools (e.g., ANOVA, t-tests) to assess significance, and report confidence intervals. Variability may arise from compound stability, assay conditions, or cell line heterogeneity. Replicate experiments (n ≥ 3) and include positive/negative controls to validate findings .

Q. What frameworks guide the formulation of research questions for SAR studies on this compound?

  • Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope. For example:

  • Population : Leishmania donovani amastigotes
  • Intervention : Treatment with this compound analogs
  • Comparison : Wild-type this compound
  • Outcome : IC50_{50} reduction ≥50%
  • Time : 72-hour exposure .

Tables of Key Data

Parameter Natural this compound Synthetic (R,R)-Ciliatamide A
Optical Rotation ([α]D20[α]_D^{20})+40 (c = 0.05, MeOH)-35 (c = 0.05, MeOH)
Anti-leishmanial IC50_{50}0.8 μM1.2 μM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.